molecular formula C10H12N4OS B8079410 3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine

3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B8079410
M. Wt: 236.30 g/mol
InChI Key: HQPBAAVTAWAWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of sulfinyl derivatives It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfinyl group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via the oxidation of a corresponding sulfide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Phenylethyl Moiety: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the triazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It can be used to study the biological activity of sulfinyl and triazole derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing a sulfonamide group, which are structurally similar but have a sulfonyl group instead of a sulfinyl group.

    Sulfoxides: Compounds containing a sulfoxide group, which are oxidized derivatives of sulfides.

    Triazole Derivatives: Compounds containing a triazole ring, which can have various substituents attached to the ring.

Uniqueness

3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine is unique due to the presence of both a sulfinyl group and a triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(2-phenylethylsulfinyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-9-12-10(14-13-9)16(15)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPBAAVTAWAWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.